Cas no 2580209-98-7 (tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate)

tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate
- tert-Butyl ((1s,3s)-3-(N-methylsulfamoyl)cyclobutyl)carbamate
- EN300-27718000
- 2580209-98-7
- 2639403-70-4
- CS-0527526
- EN300-27780168
- tert-butyl N-[(1s,3s)-3-(methylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate
- tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate
-
- MDL: MFCD33020490
- インチ: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
- InChIKey: OVBLPBADAHDAEL-UHFFFAOYSA-N
- SMILES: S(C1CC(C1)NC(=O)OC(C)(C)C)(NC)(=O)=O
計算された属性
- 精确分子量: 264.11437830g/mol
- 同位素质量: 264.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9Ų
- XLogP3: 0.7
tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718000-1.0g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 1.0g |
$1229.0 | 2023-07-07 | |
Enamine | EN300-27718000-10.0g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 10.0g |
$5283.0 | 2023-07-07 | |
Enamine | EN300-27718000-5.0g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 5.0g |
$3562.0 | 2023-07-07 | |
Enamine | EN300-27718000-0.5g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 0.5g |
$959.0 | 2023-11-13 | |
Enamine | EN300-27718000-2.5g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 2.5g |
$2408.0 | 2023-11-13 | |
Enamine | EN300-27718000-1g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 1g |
$1229.0 | 2023-11-13 | |
Enamine | EN300-27718000-5g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 5g |
$3562.0 | 2023-11-13 | |
Enamine | EN300-27718000-0.25g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 0.25g |
$607.0 | 2023-11-13 | |
Enamine | EN300-27718000-10g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 10g |
$5283.0 | 2023-11-13 | |
Enamine | EN300-27718000-0.05g |
tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate |
2580209-98-7 | 95% | 0.05g |
$285.0 | 2023-11-13 |
tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate 関連文献
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamateに関する追加情報
tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate (CAS No. 2580209-98-7) is a highly specialized chemical entity with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and agrochemicals. Recent advancements in synthetic methodologies and bioactivity studies have further highlighted its importance in contemporary research.
The tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate structure is characterized by a cyclobutane ring system, which is known for its strain-induced reactivity. The presence of the methylsulfamoyl group introduces additional functional diversity, making this compound a versatile building block in organic synthesis. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
Recent studies have focused on the tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate as a potential precursor for developing inhibitors of key enzymes involved in metabolic disorders. For instance, its derivatives have shown promise in modulating the activity of kinases, which are critical targets in cancer therapy. The stereochemistry of the compound plays a pivotal role in determining its biological activity, as highlighted by recent investigations into its enantiomeric purity and selectivity.
In addition to its pharmacological applications, tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate has been explored for its potential in agrochemicals. Its ability to act as a precursor for herbicides and insecticides has been a focal point of recent research. Scientists have reported enhanced bioefficacy when this compound is incorporated into formulations designed to combat resistant pest species.
The synthesis of tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Recent advancements in asymmetric catalysis have enabled the scalable production of this compound with high optical purity. These developments have significantly contributed to its applicability in both academic and industrial settings.
Moreover, the tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the construction of complex molecular architectures. Its role in enhancing enantioselectivity has been extensively documented, making it an invaluable tool for organic chemists engaged in natural product synthesis.
Looking ahead, the continued exploration of tert-butyl N-(1r,3r)-3-(methylsulfamoyl)cyclobutylcarbamate is expected to yield further insights into its potential applications. Collaborative efforts between academia and industry are likely to drive innovation in its utilization across diverse chemical domains.
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